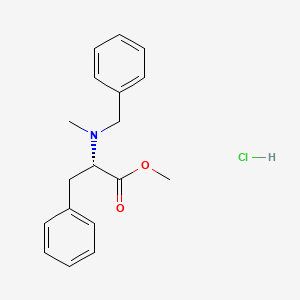

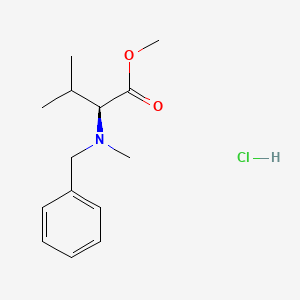

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” is a derivative of phenylalanine . Phenylalanine is an amino acid that is widely used in pharmaceuticals and foods . This compound is commonly used as a reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, aspartame, a related compound, is produced through a combination of enzymatic and chemical reactions . A convenient synthesis of amino acid methyl esters has been described in the literature .Molecular Structure Analysis

The molecular structure of “this compound” is likely similar to that of L-Phenylalanine methyl ester hydrochloride . The latter has a linear formula of C6H5CH2CH(NH2)COOCH3 · HCl and a molecular weight of 215.68 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely complex and specific to the context in which they are used. For instance, L-Phenylalanine Benzyl Ester Hydrochloride is a commonly used reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely similar to those of L-Phenylalanine methyl ester hydrochloride . The latter is a white powder or crystal with a melting point of 158-162 °C .Mechanism of Action

Target of Action

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a derivative of L-Phenylalanine . L-Phenylalanine is an essential amino acid and a precursor to the amino acid tyrosine. Like tyrosine, it is involved in the synthesis of neurotransmitters in the brain such as dopamine and norepinephrine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with L-Phenylalanine and its derivatives.

Mode of Action

These interactions could lead to changes in the synthesis and release of neurotransmitters, potentially affecting mood and cognitive function .

Biochemical Pathways

L-Phenylalanine is involved in several biochemical pathways in the body. It is a precursor to tyrosine, which is then used to synthesize the neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

L-Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver . The impact of these properties on the bioavailability of this compound would need to be studied further.

Result of Action

Given its structural similarity to l-phenylalanine, it may have similar effects, such as influencing the synthesis and release of certain neurotransmitters .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes. For example, the compound’s stability could be affected by high temperatures or extreme pH conditions .

Advantages and Limitations for Lab Experiments

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride has several advantages for use in laboratory experiments. This compound is easily synthesized, and it is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic and has a low potential for causing adverse side effects. However, this compound is not suitable for use in experiments involving human subjects, as it has not been approved for therapeutic use.

Future Directions

There are several potential future directions for research involving N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride. These include further studies investigating the effects of this compound on the central nervous system, cardiovascular system, and immune system. In addition, further studies investigating the potential therapeutic applications of this compound, such as its potential use as an antidepressant and anti-inflammatory agent, are warranted. Finally, further studies investigating the mechanism of action of this compound are needed in order to better understand its potential therapeutic applications.

Synthesis Methods

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is synthesized by a two-step reaction. The first step involves the reaction of benzyl chloride with N-methyl-L-phenylalanine in the presence of a base, such as sodium hydroxide. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound.

Scientific Research Applications

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride has been used as a reagent in various biochemical and physiological experiments, including those related to drug discovery and development. This compound has also been studied for its potential therapeutic applications, including its potential use as an antidepressant and anti-inflammatory agent. In addition, this compound has been used in studies investigating the effects of various drugs on the central nervous system, as well as in studies investigating the effects of various drugs on the cardiovascular system.

properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWRCLCLFQZCV-LMOVPXPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

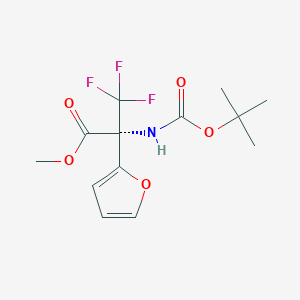

![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)

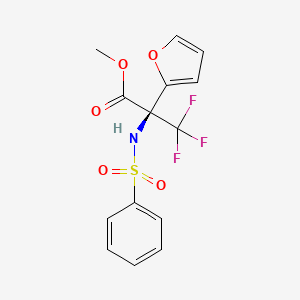

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)